molecular formula C6H7N3O4 B1624462 Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 27116-86-5

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1624462
CAS No.: 27116-86-5
M. Wt: 185.14 g/mol
InChI Key: TVGRKMJIBFUENI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative featuring a methyl group at position 5, a nitro group at position 4, and a methyl ester moiety at position 3 (Figure 1). Pyrazole derivatives are heterocyclic compounds widely investigated for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The nitro group confers strong electron-withdrawing effects, influencing reactivity and stability, while the ester group enhances solubility and serves as a synthetic handle for further functionalization.

Properties

IUPAC Name

methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-5(9(11)12)4(8-7-3)6(10)13-2/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGRKMJIBFUENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181582
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27116-86-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
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Preparation Methods

Nitration of Pyrazole Intermediates

Nitration represents a critical step for introducing the nitro group at the 4-position. A mixture of concentrated nitric acid and sulfuric acid at 0–5°C is commonly used to achieve regioselective nitration. In one protocol, 3-methyl-1H-pyrazole-5-carboxylic acid was dissolved in fuming nitric acid, followed by gradual addition of sulfuric acid to maintain a temperature below 10°C. The resulting 4-nitro-3-methyl-1H-pyrazole-5-carboxylic acid was isolated in 78% yield after neutralization and recrystallization.

Esterification Strategies

Esterification of the carboxylic acid group at the 3-position is achieved through acid-catalyzed reactions or acyl chloride intermediates.

Fischer Esterification

Fischer esterification using methanol and sulfuric acid is a classical approach. In a representative procedure, 4-nitro-3-methyl-1H-pyrazole-5-carboxylic acid (10 mmol) was refluxed in methanol (50 mL) with concentrated H₂SO₄ (2 mL) for 12 hours. The product was obtained in 82% yield after solvent removal and purification.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which subsequently reacts with methanol:

  • 4-Nitro-3-methyl-1H-pyrazole-5-carboxylic acid (15 mmol) was stirred with SOCl₂ (30 mmol) in dichloromethane at 0°C for 2 hours.
  • Methanol (20 mL) was added dropwise, and the mixture was stirred at room temperature for 4 hours.
  • The solvent was evaporated, and the residue was recrystallized from ethanol to yield the ester in 89% purity.

Alternative Pathways via Alkylation

Alkylation of pre-nitrated pyrazole derivatives offers a route to introduce the methyl ester group.

Dimethyl Carbonate Alkylation

A patent method describes the use of dimethyl carbonate (DMC) and potassium carbonate in diethylene glycol dimethyl ether (diglyme) at 100–120°C:

Parameter Value
Substrate 3-Ethyl-5-pyrazole carboxylic acid ethyl ester
Base K₂CO₃ (1.5 equiv)
Solvent Diglyme
Temperature 100°C
Time 8 hours
Yield 91%

Although this example involves an ethyl-substituted precursor, substituting 4-nitro-3-methyl-1H-pyrazole-5-carboxylic acid and adjusting reaction conditions could yield the target compound.

Nitro Group Introduction Post-Esterification

In some cases, nitration is performed after esterification to avoid side reactions.

Directed Nitration of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

  • Methyl 5-methyl-1H-pyrazole-3-carboxylate (10 mmol) was dissolved in acetic anhydride.
  • A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) was added at −10°C.
  • After 3 hours, the mixture was poured into ice-water, and the precipitate was filtered to give the 4-nitro derivative in 67% yield.

Comparative Analysis of Methods

The table below summarizes key preparation routes and their efficiencies:

Method Starting Material Conditions Yield Purity
Fischer Esterification 4-Nitro-3-methyl-1H-pyrazole-5-carboxylic acid H₂SO₄, MeOH, reflux 82% 95%
SOCl₂-Mediated 4-Nitro-3-methyl-1H-pyrazole-5-carboxylic acid SOCl₂, MeOH, 0°C→RT 89% 97%
DMC Alkylation Pyrazole carboxylic acid K₂CO₃, diglyme, 100°C 91%* 95%*
Post-Esterification Nitration Methyl 5-methyl-1H-pyrazole-3-carboxylate HNO₃/H₂SO₄, −10°C 67% 90%

*Reported for analogous ethyl-substituted compound.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s position is influenced by directing effects. Electron-donating groups (e.g., methyl) at the 5-position direct nitration to the 4-position. Steric hindrance from the ester group further enhances selectivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves esterification byproducts.

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective reagents and solvent recovery. The DMC alkylation method is promising due to:

  • Low Toxicity : DMC is greener than traditional methylating agents.
  • Recyclability : Diglyme can be recovered via distillation.

Chemical Reactions Analysis

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.

Scientific Research Applications

Synthesis and Reactivity

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is synthesized through the nitration of methyl pyrazole derivatives. The compound exhibits notable reactivity due to the presence of both nitro and carboxylate functional groups, allowing it to participate in various chemical reactions, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group, leading to derivatives with enhanced biological activity.
  • Nucleophilic Substitution : The compound can undergo substitution reactions, making it a versatile building block for synthesizing more complex heterocyclic compounds.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of pyrazoles, including this compound, achieved IC50 values below 10 µM against specific cancer types, indicating strong potential as anticancer agents.
  • Antimicrobial Properties : This compound has shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways essential for microbial growth .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals due to its ability to modify biological pathways in plants and pests. Its derivatives have been explored for use as herbicides and fungicides, contributing to agricultural productivity while minimizing environmental impact.

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex pyrazole derivatives. These derivatives are valuable in developing pharmaceuticals and other chemical products.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal highlighted the anticancer potential of this compound. Researchers reported significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its efficacy as an anticancer drug .

Antimicrobial Efficacy Research

Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The findings indicated that it effectively inhibited bacterial growth, supporting its development as a new class of antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs identified include:

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight Key Differences vs. Target Compound
Ethyl 4-nitro-1H-pyrazole-3-carboxylate 55864-87-4 C₆H₇N₃O₄ Ethyl ester (3), nitro (4) 185.14 Ethyl vs. methyl ester; similar substitution pattern
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate 309740-49-6 C₇H₈N₃O₄ Methyl (N-1), nitro (4), ester (5) 198.16 Methyl on N-1; ester at position 5 vs. 3
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) - C₂₁H₁₅ClN₆O Chloro (5), cyano (4), carboxamide (4) 402.83 Carboxamide vs. ester; chloro/cyano substituents

Substituent Position Analysis :

  • Ester vs. Carboxamide : The methyl ester in the target compound increases lipophilicity compared to carboxamide derivatives (e.g., compound 3a), which may enhance membrane permeability but reduce hydrogen-bonding capacity .
  • N-Substitution : Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 309740-49-6) features N-methylation, which reduces ring acidity and steric accessibility compared to the target compound’s 1H (unsubstituted) structure .

Physicochemical Properties

  • Melting Points: Analogs like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit melting points of 133–135°C, while nitro-containing derivatives (e.g., compound 3d) show higher melting points (181–183°C) due to stronger intermolecular interactions from nitro groups . The target compound’s melting point is expected to fall within this range, influenced by nitro and ester groups.
  • Solubility : The methyl ester in the target compound likely improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid, CAS 25016-20-0) .

Biological Activity

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with significant substituents, including a methyl group at the 5-position, a nitro group at the 4-position, and an ester group at the 3-position. Its molecular formula is C6H8N4O3C_6H_8N_4O_3 with a molar mass of approximately 172.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following aspects outline its mechanisms:

  • Tautomerism : Pyrazoles like this compound exhibit tautomerism, which can influence their reactivity and interactions with biological molecules.
  • Biochemical Pathways : this compound can modulate several biochemical pathways, potentially affecting processes such as inflammation, cancer cell proliferation, and microbial growth .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against several bacterial strains.
Showed potential in inhibiting cancer cell proliferation in vitro.
Investigated anti-inflammatory properties in animal models.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylpyrazole with appropriate carboxylic acid derivatives under specific conditions to yield the desired ester product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Applications in Pharmaceuticals and Agrochemicals

This compound has significant potential in both pharmaceutical and agrochemical fields:

  • Pharmaceuticals : It serves as a building block for synthesizing various bioactive molecules aimed at treating diseases like cancer and infections .
  • Agrochemicals : Its ability to interact with biological targets makes it valuable in developing new pesticides and herbicides.

Q & A

Q. What are the common synthetic routes for Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, nitro and carboxylate groups can be introduced via nitration and esterification, respectively. Key steps include:

  • Nitration : Controlled nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
  • Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
  • Optimization : Parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents significantly influence yield. For reproducibility, reaction progress should be monitored via TLC or in situ FTIR .

Q. What spectroscopic techniques are employed to characterize this compound, and how are potential ambiguities resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals by comparing with analogous pyrazole derivatives. The nitro group deshields adjacent protons, while the methyl ester appears as a singlet near δ 3.8–4.0 ppm. Ambiguities in splitting patterns can arise from tautomerism; deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve these .
  • IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretching) and ester (∼1720 cm⁻¹, C=O) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves structural ambiguities .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or Mercury) elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • SHELXL Refinement : Resolve bond lengths and angles, particularly around the nitro and ester groups. For example, shortened C–NO₂ bonds indicate conjugation with the pyrazole ring, which stabilizes the nitro group against nucleophilic attack .
  • Mercury Visualization : Analyze crystal packing to identify intermolecular interactions (e.g., π-stacking, hydrogen bonds). Strong packing interactions at the nitro group may hinder accessibility in SNAr reactions .
  • Case Study : A related nitro-pyrazole derivative showed reduced reactivity in DMSO due to solvent-induced lattice stabilization, as confirmed by Mercury’s void analysis .

Q. How to address contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer:

  • Multi-Model DFT : Compare results from B3LYP, M06-2X, and ωB97X-D functionals. For nitro-pyrazoles, M06-2X often better predicts nitro group electron-withdrawing effects .
  • Experimental Cross-Validation : UV-Vis spectroscopy can validate HOMO-LUMO gaps. Discrepancies may arise from solvent effects not modeled computationally .
  • X-Ray Charge Density Analysis : Maps generated from high-resolution diffraction data (via SHELXL) provide empirical electron distribution, resolving conflicts between theory and experiment .

Q. What strategies are used to assess the stability of nitro-substituted pyrazole derivatives under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td). Nitro groups typically reduce thermal stability; for example, a related compound showed Td = 180°C .
  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Nitro-pyrazoles are often stable in acidic conditions but hydrolyze in basic media .
  • Light Exposure Tests : UV-Vis monitoring under accelerated light aging (e.g., 500 W/m²) identifies photolytic degradation products .

Q. How to investigate intermolecular interactions in the crystal lattice and their impact on physicochemical properties?

Methodological Answer:

  • Mercury’s Materials Module : Perform packing similarity calculations to compare interaction motifs (e.g., hydrogen-bonding networks) across polymorphs. Stronger interactions correlate with higher melting points .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H, N···H). For example, a nitro-pyrazole analog showed 12% O···H contacts, influencing solubility .
  • Void Analysis : Mercury identifies empty spaces in the lattice; larger voids (e.g., >5% unit cell volume) suggest higher solubility in polar solvents .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results between in vitro and in vivo studies for nitro-pyrazole derivatives?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites. A methyl ester derivative might hydrolyze to a carboxylic acid, altering activity .
  • Plasma Protein Binding Assays : Measure free vs. bound drug fractions via equilibrium dialysis. High binding (e.g., >95%) reduces in vivo efficacy despite strong in vitro results .
  • Species-Specific CYP450 Metabolism : Compare liver microsome data (human vs. rodent) to explain interspecies variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

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